molecular formula C12H12FNO5 B11822870 2-[(2-Fluorophenyl)formamido]pentanedioic acid

2-[(2-Fluorophenyl)formamido]pentanedioic acid

Cat. No.: B11822870
M. Wt: 269.23 g/mol
InChI Key: YRVUXYINQRKVCK-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)formamido]pentanedioic acid, also known as L-Glutamic acid, N-(2-fluorobenzoyl)-, is a compound with the molecular formula C12H12FNO5 and a molecular weight of 269.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a formamido group, which is further connected to a pentanedioic acid backbone.

Preparation Methods

The synthesis of 2-[(2-Fluorophenyl)formamido]pentanedioic acid typically involves the reaction of L-glutamic acid with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2-[(2-Fluorophenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Fluorophenyl)formamido]pentanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)formamido]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The formamido group plays a crucial role in stabilizing the compound’s interaction with the target molecules .

Comparison with Similar Compounds

2-[(2-Fluorophenyl)formamido]pentanedioic acid can be compared with other similar compounds, such as:

    L-Glutamic acid: The parent compound without the fluorophenyl and formamido groups.

    N-(2-Chlorobenzoyl)-L-glutamic acid: A similar compound with a chlorophenyl group instead of a fluorophenyl group.

    N-(2-Bromobenzoyl)-L-glutamic acid: A similar compound with a bromophenyl group instead of a fluorophenyl group.

The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, distinguishing it from its analogs .

Properties

Molecular Formula

C12H12FNO5

Molecular Weight

269.23 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C12H12FNO5/c13-8-4-2-1-3-7(8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)

InChI Key

YRVUXYINQRKVCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)F

Origin of Product

United States

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